Flurecol n-butyl ester
Description
Flurecol n-butyl ester (C₁₈H₁₈O₃, molecular weight 282.33 g/mol) is a synthetic ester derivative of 9-hydroxy-9-fluorenecarboxylic acid, with the IUPAC name butyl 9-hydroxy-9-fluorenecarboxylate (CAS: 2314-09-2). This compound is structurally characterized by a fluorene backbone substituted with a hydroxyl group and a butyl ester moiety. Its InChIKey (PSGPXWYGJGGEEG-UHFFFAOYSA-N) confirms the unique stereoelectronic configuration of the molecule.
Properties
Molecular Formula |
C18H17ClO3 |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
butyl 2-chloro-9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C18H17ClO3/c1-2-3-10-22-17(20)18(21)15-7-5-4-6-13(15)14-9-8-12(19)11-16(14)18/h4-9,11,21H,2-3,10H2,1H3 |
InChI Key |
WGVIPWXUYZVLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Flurecol n-butyl ester can be synthesized through esterification reactions, where 9-hydroxyfluorene-9-carboxylic acid reacts with n-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Flurecol n-butyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Transesterification: Catalysts like sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
Hydrolysis: Produces 9-hydroxyfluorene-9-carboxylic acid and n-butanol.
Transesterification: Produces different esters depending on the alcohol used in the reaction.
Scientific Research Applications
Flurecol n-butyl ester is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of flurecol n-butyl ester involves its hydrolysis to release 9-hydroxyfluorene-9-carboxylic acid, which can interact with various molecular targets. The ester bond is cleaved by nucleophilic attack, leading to the formation of the acid and alcohol . This process is catalyzed by acids or bases, depending on the reaction conditions.
Comparison with Similar Compounds
Structural Comparison with Analogous Esters
Flurecol n-butyl ester shares core ester functional groups with other n-butyl derivatives but differs in the parent acid structure. Key structural analogs include:
Cytotoxicity Trends in Ester Derivatives
Evidence from in vitro studies highlights the impact of ester chain length on cytotoxicity:
Physicochemical and Environmental Properties
Thermal Stability and Biodegradation
Ester chain length critically influences material properties:
| Property | Methyl Ester | n-Butyl Ester | Branched Ester (e.g., iso-butyl) | Reference |
|---|---|---|---|---|
| Thermal Stability (°C) | >160 | >160 | >160 (higher than linear) | |
| Biodegradation (%) | 5–8 | 21–27 | Not reported |
This compound’s biodegradability is expected to align with n-butyl ester ionic liquids (21–27%), outperforming shorter-chain analogs .
Discussion on Structure-Activity Relationships
Key trends in ester modifications:
- Chain Length : Longer chains (e.g., n-butyl vs. methyl) reduce cytotoxicity but enhance biodegradation and thermal stability .
- Branching : Iso-butyl esters exhibit superior thermal stability compared to linear analogs .
- Functional Groups : Free carboxyl groups (e.g., in saponins) are critical for bioactivity, while esterification may deactivate or modulate effects .
Contradictions and Gaps
Q & A
Basic: What are the optimal catalytic conditions for synthesizing Flurecol n-butyl ester?
To achieve high yields, heterogeneous catalysts such as calcium sulfate whiskers (used in n-butyl acetate synthesis) are recommended. Key parameters include:
- Molar ratio : A 1:1.2 molar ratio of acid to alcohol precursor maximizes esterification efficiency .
- Catalyst loading : 1.5–2.0 wt% of the total reactants reduces side reactions.
- Reaction time : 3–4 hours under reflux with a water-carrying agent (e.g., toluene) removes byproducts.
- Reusability : Test catalyst stability over 5 cycles; ≥90% activity retention indicates robustness .
Basic: Which analytical techniques validate the purity and structural integrity of this compound?
- Chromatography : UPLC with BEH Phenyl columns (3.5-minute runtime) resolves ester derivatives and detects impurities ≥97% purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm ester bond formation (δ 4.0–4.3 ppm for –OCH₂–) and fluorinated aromatic protons (δ 6.8–7.5 ppm) .
- GC-MS : Identifies volatile byproducts (e.g., unreacted acrylic acid) with m/z 128.17 (M⁺ for n-butyl acrylate analogs) .
- Elemental Analysis : Verify boron content (if applicable) in fluorophenylboronic esters via ICP-MS .
Advanced: How can computational modeling predict this compound’s reactivity in nucleophilic additions?
- Density Functional Theory (DFT) : Model transition states for ester hydrolysis or conjugate additions (e.g., with amines). Parameters include:
- Activation energy (ΔG‡) for ester bond cleavage.
- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
- MD Simulations : Assess solvent effects (e.g., polar aprotic vs. aqueous) on reaction kinetics .
Advanced: What mechanisms explain contradictory biodegradation rates of fluorinated n-butyl esters in environmental studies?
- Ester Bond Stability : Longer alkyl chains (e.g., n-butyl vs. methyl) reduce hydrolysis rates, increasing persistence .
- Microbial Adaptation : Soil microbiota from contaminated sites degrade esters 2–3× faster due to enzyme induction (e.g., esterases) .
- Analytical Bias : Varying LC-MS/MS detection limits (0.1–1.0 ppm) may underreport degradation intermediates. Standardize protocols using isotopically labeled analogs .
Basic: How to design thermal stability experiments for this compound?
- Accelerated Aging : Store samples at 40–60°C for 4–12 weeks; monitor decomposition via:
- Light Exposure : UV/Vis spectroscopy detects photooxidation products (e.g., quinones from fluorophenyl groups) .
Advanced: How to reconcile discrepancies in catalytic efficiency data for this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
